molecular formula C9H12O3 B14382650 1-(4-Hydroxyphenyl)propane-2,2-diol CAS No. 90176-81-1

1-(4-Hydroxyphenyl)propane-2,2-diol

Cat. No.: B14382650
CAS No.: 90176-81-1
M. Wt: 168.19 g/mol
InChI Key: INCGIVOCRPACTP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)propane-2,2-diol (CAS Number: 90176-81-1) is an organic compound belonging to the class of phenylpropanes, which are characterized by a propane chain attached to a benzene ring . With a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol, this compound features a phenolic hydroxyl group and two aliphatic alcohol groups on the same carbon, a geminal diol moiety, which can impart unique reactivity and stability characteristics . Its structure makes it a versatile intermediate in organic synthesis and materials science research, particularly as a building block for more complex molecules . The predicted physicochemical properties, such as a topological polar surface area of 60.69 Ų and a LogP of approximately 0.64, suggest good solubility in polar solvents, which is a key consideration for experimental design . Computational predictions also indicate that this compound is likely bioavailable and adheres to the Rule of Five, making it a candidate of interest in early-stage pharmacological discovery . Researchers value this diol for its potential application in exploring structure-activity relationships, as the phenylpropane scaffold is found in various compounds with biological activity . As with any research chemical, proper safety protocols should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90176-81-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-(4-hydroxyphenyl)propane-2,2-diol

InChI

InChI=1S/C9H12O3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5,10-12H,6H2,1H3

InChI Key

INCGIVOCRPACTP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Hydroxyphenyl Propane 2,2 Diol and Its Precursors

Direct and Indirect Synthetic Routes to 1-(4-Hydroxyphenyl)propane-2,2-diol

The formation of this compound primarily involves the hydration of its corresponding ketone, 4-hydroxyphenylacetone (B1242247).

Hydration Reactions of 4-Hydroxyphenylacetone

Geminal diols, or hydrates, are formed through the nucleophilic addition of water to a carbonyl group. researchgate.netwikipedia.org The direct synthesis of this compound involves the hydration of 4-hydroxyphenylacetone. This reaction is a reversible equilibrium that can be catalyzed by either acid or base. ambeed.comyoutube.com

Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. youtube.com In basic conditions, water or a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. youtube.com

The equilibrium between the ketone and the geminal diol is highly dependent on the structure of the carbonyl compound. For many simple ketones, such as acetone, the equilibrium constant strongly favors the ketone form. wikipedia.org However, the presence of electron-withdrawing groups on the alpha-carbon can shift the equilibrium towards the more stable geminal diol. wikipedia.orgchemistrysteps.com In the case of 4-hydroxyphenylacetone, the equilibrium position would be influenced by the electronic properties of the 4-hydroxyphenylmethyl group. Generally, most geminal diols are considered unstable and tend to revert to the parent carbonyl compound by losing a water molecule, making their isolation challenging. wikipedia.orgchemistrysteps.com

The formation of geminal diols can also impact analytical derivatization procedures. The unreactive geminal diol form of a carbonyl compound can reduce the rate of derivatization reactions, such as the formation of hydrazones or oximes, which typically proceed through nucleophilic attack on the carbonyl carbon. epa.gov

Alternative Synthetic Pathways for Phenylpropanoid Diols

While direct hydration is the most straightforward conceptual route to this compound, other methods are employed for the synthesis of related phenylpropanoid diols, particularly vicinal diols (1,2-diols). These alternative pathways often start from different precursors and provide stereochemical control.

For instance, vicinal diols can be prepared from diketones via reduction using agents like NaBH₄ or LiAlH₄. chemistrysteps.com Another common method is the dihydroxylation of alkenes. chemistrysteps.com Furthermore, chemo-enzymatic methods have been developed to produce oxygenated phenylpropanoid derivatives. One such two-step process involves the lipase-catalyzed epoxidation of propenylbenzenes, followed by the hydrolysis of the resulting epoxide to form a diol. researchgate.net

The broader phenylpropanoid pathway in nature starts from the amino acid phenylalanine and generates a vast array of metabolites through a series of enzymatic steps. researchgate.net While not leading directly to this compound, these biosynthetic routes highlight nature's strategies for creating diverse phenylpropanoid structures. nih.govfrontiersin.org

Enantioselective Synthesis and Chiral Resolution Approaches

Creating specific stereoisomers of chiral diols is crucial for their application in pharmaceuticals and as chiral building blocks.

Biocatalytic Methods for Chiral Phenylpropanoid Diols

Biocatalysis offers a powerful approach for the stereoselective synthesis of chiral alcohols and diols under mild conditions. Enzymes such as alcohol dehydrogenases, lyases, and hydratases are employed to produce enantiomerically pure compounds.

A notable example is the stereoselective two-step enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol. This process starts from benzaldehyde (B42025) and acetaldehyde, utilizing a combination of a lyase followed by an alcohol dehydrogenase to control the stereochemical outcome. researchgate.net Similarly, oleate (B1233923) hydratases have been used for the stereoselective hydration of C=C double bonds in fatty acids to produce chiral alcohols, a strategy that could be conceptually adapted for other classes of unsaturated compounds. nih.gov

The following table summarizes enzymatic approaches for synthesizing related chiral diols.

Precursor(s)Enzyme(s)ProductKey Finding
Benzaldehyde, AcetaldehydeLyase, Alcohol DehydrogenaseAll four stereoisomers of 1-phenylpropane-1,2-diolEach stereoisomer is accessible by using one of four possible enzyme combinations. researchgate.net
Unsaturated Fatty AcidsOleate Hydratase, Diol SynthaseEnantiomerically pure secondary fatty alcohols/diolsA two-enzyme cascade allows for the transformation of fatty acids into valuable chiral building blocks. nih.gov
Vanillyl alcohol, Hydroxycinnamic acid derivativesβ-galactosidase, Lipase BPhenylpropanoid glycoside analoguesAn efficient two-step biosynthetic route to obtain natural PPG analogues with high antioxidant power. nih.gov

Asymmetric Synthetic Methodologies for Related Diols

Asymmetric chemical synthesis provides another avenue to chiral diols. One innovative, single-pot method allows for the modular synthesis of chiral 1,2-diols through a cascade reaction. This process involves the catalytic enantioselective diboration of prochiral allenes to generate chiral allyl vinyl boronates. These intermediates are then further reacted in situ and oxidized to yield the final chiral diol. nih.gov This strategy highlights the power of modern catalytic methods to construct complex chiral molecules from simple starting materials.

Functionalization and Derivatization of the Hydroxyphenyl and Geminal Diol Moieties

The reactivity of the 4-hydroxyphenyl group and the geminal diol moiety allows for a range of functionalization and derivatization reactions.

The 4-hydroxyphenyl group is a highly reactive functional group present in many important biomolecules. ontosight.ai The hydroxyl group is a strong electron donor and can participate in reactions like electrophilic substitution on the aromatic ring. ontosight.ai The phenolic hydroxyl group itself can be functionalized, for example, through carbamoylation, which can then direct further reactions on the aromatic ring. chemrxiv.org

The geminal diol functionality is defined by its equilibrium with the corresponding carbonyl compound. researchgate.net This equilibrium means that reactions targeting the diol are often in competition with reactions of the parent ketone. The two hydroxyl groups of a geminal diol can be readily converted back to a carbonyl group through the loss of a water molecule. wikipedia.org Derivatization is therefore more commonly performed on the more stable and reactive carbonyl precursor, 4-hydroxyphenylacetone. Typical derivatization reactions for carbonyl compounds include the formation of hydrazones and oximes, which are often used for analytical quantification and identification. epa.gov

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound and its precursors, such as the widely used industrial chemical Bisphenol A (BPA), is a primary site for chemical modification. wikipedia.org These modifications are typically undertaken to alter the physical and chemical properties of the molecule, for instance, to synthesize various polymers. wikipedia.org Common reactions involving the phenolic hydroxyl group include etherification and esterification.

Etherification of the phenolic hydroxyl group can be achieved under various conditions. For instance, treatment with sodium hydroxide deprotonates the hydroxyl group, forming a phenoxide. wikipedia.org This nucleophilic phenoxide can then react with alkyl halides to form ethers. This process is fundamental in the synthesis of various derivatives.

Esterification is another key derivatization strategy. The phenolic hydroxyl group can react with acyl chlorides or acid anhydrides to form esters. This reaction is often catalyzed by a base. For example, the reaction of a diol with a dioyl dichloride is a common method for the synthesis of polyesters. wikipedia.org

Reactions Involving the Geminal Diol Functionality

The geminal diol, or hydrate (B1144303), functionality of this compound is characterized by two hydroxyl groups attached to the same carbon atom. wikipedia.org This structural feature dictates its reactivity, which is primarily dominated by its equilibrium with the corresponding ketone. wikipedia.orglibretexts.org

Geminal diols are typically unstable and exist in a reversible equilibrium with their corresponding ketone and water. wikipedia.orglibretexts.org In the case of this compound, it is the hydrate of 1-(4-hydroxyphenyl)propan-2-one. The equilibrium can be shifted towards the ketone by removing water from the system. libretexts.org The stability of the gem-diol is influenced by the electronic effects of neighboring substituents. Electron-withdrawing groups tend to stabilize the gem-diol, while electron-donating groups favor the ketone form. libretexts.orglibretexts.org

Advanced Spectroscopic and Computational Characterization of 1 4 Hydroxyphenyl Propane 2,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for delineating the chemical structure of molecules in different physical states. For a compound like 1-(4-hydroxyphenyl)propane-2,2-diol, NMR is crucial for studying the dynamic equilibrium with its ketone form and for characterizing its solid-state structure.

In aqueous solutions, this compound is in a dynamic equilibrium with 4-hydroxyphenylacetone (B1242247). wikipedia.org Solution-state NMR experiments can monitor this hydration process. acs.orgdocumentsdelivered.comconicet.gov.ar The spectra will show distinct signals for both the gem-diol and the ketone, with the integration of these signals providing a quantitative measure of the equilibrium constant under specific conditions (e.g., solvent, temperature).

For the gem-diol, the quaternary carbon (C2) bearing the two hydroxyl groups would exhibit a characteristic signal in the ¹³C NMR spectrum, typically in the range of 90-100 ppm. The protons of the two hydroxyl groups would be observable in the ¹H NMR spectrum, often as a single, exchangeable peak, depending on the solvent and its acidity. In contrast, the ketone form, 4-hydroxyphenylacetone, would show a carbonyl signal (C=O) in the ¹³C NMR spectrum significantly downfield, often above 200 ppm. youtube.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound and its Ketone Form

Atom This compound (Predicted) 4-Hydroxyphenylacetone (Observed)
¹³C NMR
C=O - ~208 ppm
C(OH)₂ ~95 ppm -
Aromatic C-O ~155 ppm ~155 ppm
Aromatic C-H ~130, 115 ppm ~130, 115 ppm
CH₂ ~45 ppm ~50 ppm
CH₃ ~25 ppm ~30 ppm
¹H NMR
Ar-OH ~9.0 ppm ~9.0 ppm
Ar-H ~7.0, 6.7 ppm (d, d) ~7.0, 6.7 ppm (d, d)
C(OH)₂-OH Variable, exchangeable -
CH₂ ~2.8 ppm ~3.6 ppm (s)
CH₃ ~1.3 ppm (s) ~2.1 ppm (s)

Note: Predicted values for the diol are based on typical shifts for gem-diols and related structures. Observed values for the ketone are from spectral databases. chemicalbook.com The exact chemical shifts can vary based on solvent and experimental conditions.

Solid-state NMR (ss-NMR) provides detailed structural information about molecules in their crystalline or amorphous solid forms. acs.orgdocumentsdelivered.comresearchgate.net For geminal diols, ss-NMR is particularly valuable as it can confirm the presence of the hydrated form in the solid state, distinct from the anhydrous ketone. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can identify the non-equivalent carbons in the crystal lattice.

Studies on similar geminal diols have shown that ss-NMR can distinguish between different tautomeric forms (keto vs. gem-diol). rsc.org For instance, ¹⁷O ss-NMR has been used to probe the local environment of the oxygen atoms, revealing drastically different chemical shift and quadrupolar coupling tensors for the keto and gem-diol forms. rsc.org For this compound, ss-NMR could be used to characterize its crystalline packing, identify polymorphism, and study the hydrogen-bonding network involving the hydroxyl groups. acs.orgresearchgate.net

X-ray Crystallography for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. acs.org Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This would confirm the tetrahedral geometry of the C2 carbon and reveal the stereochemical relationship of the substituents.

Table 2: Representative Crystallographic Data for a Hypothetical Geminal Diol Crystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 5.8 Å, c = 15.2 Å
α = 90°, β = 98.5°, γ = 90°
Volume 915 ų
Z (Molecules/unit cell) 4
Key Bond Length (C-O) ~1.42 Å
Key Bond Angle (O-C-O) ~110°

Note: This table is illustrative and based on typical values for small organic molecules and hydrated crystals. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. mdpi.com

Due to the inherent instability of many geminal diols in the gas phase, they often dehydrate to the corresponding ketone upon ionization. wikipedia.org Therefore, the mass spectrum of this compound, especially under techniques like Electron Ionization (EI), is expected to be nearly identical to that of 4-hydroxyphenylacetone. youtube.com The molecular ion peak would correspond to the ketone at m/z 150.

The primary fragmentation pathway for 4-hydroxyphenylacetone involves the cleavage of the bond between the carbonyl carbon and the methylene (B1212753) group (alpha cleavage), leading to the formation of a stable benzylic cation or radical. A prominent fragment is often observed at m/z 107, corresponding to the hydroxybenzyl cation [HO-C₆H₄-CH₂]⁺, resulting from the loss of an acetyl radical (•COCH₃).

Tandem mass spectrometry (MS/MS) provides more detailed structural information by selecting a precursor ion and fragmenting it to produce product ions. nationalmaglab.orgucdavis.edu For this compound, which would likely be analyzed as its dehydrated ketone form (m/z 150), MS/MS analysis of this precursor ion would yield a characteristic fragmentation pattern.

The fragmentation of the m/z 150 ion would confirm the connectivity of the molecule. The major product ion would be m/z 107, as seen in single-stage MS. Further fragmentation of the m/z 107 ion could lead to the loss of carbon monoxide (CO), producing a fragment at m/z 79. This fragmentation pattern is characteristic of many benzyl-containing compounds. mdpi.comnih.gov

Table 3: Predicted ESI-MS/MS Fragmentation for the [M-H₂O+H]⁺ Ion of this compound (Precursor Ion m/z 151)

Precursor Ion (m/z) Product Ions (m/z) Proposed Neutral Loss Proposed Fragment Structure
151 107 CH₃CHO [HO-C₆H₄-CH₂]⁺
151 93 C₃H₄O [C₆H₅O]⁺
107 79 CO [C₆H₇]⁺

Note: This table outlines expected fragmentation based on the structure of 4-hydroxyphenylacetone, the dehydrated form of the diol. youtube.comresearchgate.net

Quantitative analysis of geminal diols and their metabolites in biological matrices presents a challenge due to their equilibrium with ketones and potential instability. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for such analyses, offering high sensitivity and selectivity. rsc.orgmdpi.com

To accurately quantify a geminal diol like this compound, chromatographic conditions must be carefully optimized to maintain the equilibrium or to measure the sum of the diol and ketone. The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and variations in ionization efficiency, leading to reliable quantitative data. mdpi.com

Techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer are often employed for quantitative studies. mdpi.comnih.gov These methods involve monitoring specific precursor-to-product ion transitions, which greatly enhances the signal-to-noise ratio and provides a high degree of specificity for the analyte and its metabolites, even in complex biological samples. nih.gov For profiling unknown metabolites, high-resolution mass spectrometry (HRMS) platforms like Q-TOF are used to provide accurate mass measurements, enabling the determination of elemental compositions for both parent compounds and their biotransformation products. nih.gov

Computational Chemistry and Molecular Modeling Studies

Extensive literature searches did not yield specific computational chemistry or molecular modeling studies focused on this compound. The following sections outline the types of analyses that would be conducted in such studies, based on standard computational chemistry methodologies.

Quantum Chemical Calculations of Stability and Reactivity Profiles

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. For this compound, these calculations would provide insights into its electronic structure, stability, and potential reactivity.

A primary step would involve geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This information is crucial for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterDescriptionHypothetical Value
Total Energy The total electronic energy of the optimized geometry.Value in Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Value in eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Value in eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Value in eV
Dipole Moment A measure of the polarity of the molecule.Value in Debye

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations. No experimental or theoretical data is currently available for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in a biological or solution-phase environment.

These simulations could model the compound in various solvents (e.g., water, ethanol) to study its solvation properties and how it interacts with the surrounding solvent molecules through hydrogen bonds and other non-covalent interactions. By analyzing the trajectory of the simulation, researchers can identify the predominant conformations of the molecule and the flexibility of its different parts, such as the rotation of the hydroxyphenyl group or the propane-2,2-diol (B15491536) moiety.

Moreover, MD simulations can be employed to study the interaction of this compound with biological macromolecules, such as proteins or DNA. This would involve placing the molecule in a simulation box with the target macromolecule and observing their interaction dynamics. Such studies are fundamental in drug discovery for predicting binding affinities and understanding the mechanism of action.

Table 2: Potential Intermolecular Interactions and Conformational Data from Molecular Dynamics Simulations of this compound

Analysis TypeInformation GainedPotential Findings
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central atom.Identification of key hydrogen bonding distances between the diol/phenol groups and solvent molecules.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures over time.Indicates the stability of the molecule's conformation and its interactions with a binding partner.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position.Highlights the flexible regions of the molecule.
Hydrogen Bond Analysis Quantifies the number and lifetime of hydrogen bonds formed.Details the specific hydrogen bonding patterns with solvent or a biological target.

Note: This table represents the type of data that would be obtained from molecular dynamics simulations. As no such studies have been published for this compound, the potential findings are illustrative.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 1 4 Hydroxyphenyl Propane 2,2 Diol and Analogues

Elucidating Structural Determinants for Geminal Diol Stability

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are typically transient intermediates in the hydration of ketones and aldehydes and are often considered unstable. mdpi.comquora.comquora.comwikipedia.org The equilibrium between a carbonyl compound and its corresponding gem-diol in an aqueous solution is influenced by several structural factors that dictate the stability of the diol. libretexts.orgstackexchange.comechemi.comlibretexts.orgquora.com For 1-(4-hydroxyphenyl)propane-2,2-diol, its stability is a balance of electronic and steric effects imparted by its substituents.

The stability of geminal diols is primarily governed by:

Electronic Effects: The presence of electron-withdrawing groups on the carbon atom bearing the hydroxyl groups tends to stabilize the gem-diol. libretexts.orgvaia.com Conversely, electron-donating groups destabilize the gem-diol, favoring the parent carbonyl compound. libretexts.orglibretexts.org

Steric Hindrance: Bulky substituents around the gem-diol carbon can lead to steric strain, decreasing stability. quora.comstackexchange.comquora.com

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the two hydroxyl groups or with adjacent functional groups can enhance stability. stackexchange.comechemi.comvaia.com

Table 1: Factors Influencing the Stability of Geminal Diols

FactorEffect on Gem-Diol StabilityRationaleExample of Stabilized Gem-Diol
Electron-withdrawing groupsIncreaseDestabilize the partial positive charge on the parent carbonyl carbon. libretexts.orgChloral hydrate (B1144303)
Electron-donating groupsDecreaseStabilize the partial positive charge on the parent carbonyl carbon. libretexts.orglibretexts.orgPropane-2,2-diol (B15491536) (from acetone)
Steric hindranceDecreaseIncreased strain due to bulky groups in close proximity. quora.comstackexchange.comquora.comDi-tert-butyl ketone hydrate
Intramolecular H-bondingIncreaseFormation of a stable cyclic conformation. stackexchange.comechemi.comvaia.comNinhydrin

Correlation of Molecular Structure with Reactivity in Chemical Transformations

The reactivity of this compound in chemical transformations is intrinsically linked to its stability. As geminal diols are in equilibrium with their corresponding ketones, their reactivity often mirrors that of the ketone, in this case, 1-(4-hydroxyphenyl)propan-2-one. The gem-diol itself can undergo reactions typical of alcohols, such as etherification or esterification of its hydroxyl groups.

The presence of the phenolic hydroxyl group on the phenyl ring introduces additional reactivity, allowing for reactions such as electrophilic aromatic substitution. The position of this group (para) influences the regioselectivity of such reactions. The reactivity of the gem-diol moiety is also influenced by the reaction conditions. For instance, under acidic conditions, the hydroxyl groups can be protonated, facilitating dehydration to the ketone. libretexts.orgpearson.com

Enzymatic Substrate Specificity and Catalytic Mechanisms

The structural similarity of this compound to the natural substrates of certain enzymes makes it an interesting candidate for studying enzyme-substrate interactions. A key example is Norcoclaurine Synthase (NCS), an enzyme involved in the biosynthesis of benzylisoquinoline alkaloids. mdpi.comnih.govacs.orgnih.gov

Investigation of Enzyme-Substrate Interactions (e.g., Norcoclaurine Synthase)

Norcoclaurine Synthase (NCS) catalyzes the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. nih.govnih.govrhea-db.org The currently accepted "dopamine-first" mechanism posits that dopamine binds to the active site first, followed by the aldehyde substrate. nih.govacs.org The active site of NCS contains key residues, such as Lys-122, Glu-110, and Asp-141, which are crucial for substrate binding and catalysis. nih.govresearchgate.net

NCS exhibits a degree of promiscuity towards the aldehyde substrate, accepting a variety of analogues. acs.orgnih.govwhiterose.ac.uk The carbonyl substrate binding site is located near the entrance of the active site, which is thought to contribute to this promiscuity. nih.govacs.orgwhiterose.ac.uk For this compound to act as a substrate, it would first need to dehydrate to its corresponding ketone, 1-(4-hydroxyphenyl)propan-2-one. The enzyme would then need to accommodate this ketone in its active site. The additional methyl group compared to the natural substrate, 4-HPAA, would introduce steric bulk that could affect binding and proper orientation for the subsequent reaction with dopamine.

Table 2: Key Amino Acid Residues in the Active Site of Thalictrum flavum Norcoclaurine Synthase and Their Postulated Roles

ResiduePostulated Role in CatalysisReference
Lys-122Binds the catechol moiety of dopamine; acts as a proton acceptor. mdpi.comnih.govacs.orgresearchgate.net mdpi.comnih.govacs.orgresearchgate.net
Glu-110Involved in iminium formation and deprotonation of the quinone intermediate. nih.govacs.orgresearchgate.net nih.govacs.orgresearchgate.net
Asp-141Binds the nitrogen of dopamine. acs.orgresearchgate.net acs.orgresearchgate.net
Tyr-108Assists in iminium formation. acs.org acs.org

Impact of Structural Modifications on Enzymatic Transformation Rates

Structural modifications to the aldehyde substrate of NCS can significantly impact the rate of enzymatic transformation. Studies with various analogues of 4-HPAA have shown that both electronic and steric factors are important. nih.govnih.gov

For 1-(4-hydroxyphenyl)propan-2-one (the ketone corresponding to the gem-diol ), the presence of a methyl group at the alpha-position relative to the carbonyl group would likely decrease the rate of reaction compared to the natural substrate, 4-HPAA. This is due to:

Steric Hindrance: The methyl group increases the steric bulk, which may hinder the approach of the nucleophilic dopamine and the proper alignment within the active site for the cyclization step.

Electronic Effects: The electron-donating nature of the methyl group can slightly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amino group of dopamine.

Research on NCS has demonstrated that modifications to the substrate can be used to produce novel alkaloids, highlighting the enzyme's potential in biocatalysis. nih.gov However, significant deviations from the structure of the natural substrate often lead to a reduction in or complete loss of activity. Therefore, it is predicted that 1-(4-hydroxyphenyl)propan-2-one would be a poor substrate for NCS, resulting in a significantly lower transformation rate than 4-HPAA.

Advanced Applications in Chemical Synthesis and Environmental Science

Applications in Organic Synthesis as Reagents or Intermediates

Currently, there is a lack of specific, publicly available research detailing the direct application of 1-(4-Hydroxyphenyl)propane-2,2-diol as a reagent or intermediate in organic synthesis. While structurally related compounds such as 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A) are extensively used as precursors in the synthesis of various polymers, including polycarbonates and epoxy resins, the synthetic utility of this compound itself is not well-documented in the reviewed literature. wikipedia.org The presence of a geminal diol and a phenol moiety suggests potential for a variety of chemical transformations, though specific examples remain to be elucidated in scientific publications.

Development of New Polymeric Materials and Metal Complexes

The scientific literature does not currently contain specific examples of new polymeric materials or metal complexes derived directly from this compound. The development of polymers is a significant area of chemical research, with various monomers being employed to create materials with specific properties. mdpi.com For instance, the related compound 2,2-bis(3-phenyl-4-hydroxyphenyl)propane is utilized as a monomer in the synthesis of high-molecular-weight polymers. researchgate.net Similarly, the coordination chemistry of ligands containing hydroxyl and phenyl groups is an active area of investigation, with metal complexes of hydroxyflavones and β-diketones showing interesting properties and applications. mdpi.comsphinxsai.com However, dedicated research on the polymerization or coordination chemistry of this compound has not been identified.

Relevance in Atmospheric Chemistry and Environmental Remediation Contexts

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 1-(4-Hydroxyphenyl)propane-2,2-diol?

A two-step synthesis involves Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with a diketone precursor, followed by catalytic hydrogenation using Pd/C in ethanol under acidic conditions (1.5 atm H₂, 25°C, 12 h). This method, adapted from protocols for amino-diol derivatives, achieves >85% yield .

Basic: Which analytical techniques provide definitive structural confirmation of this compound?

  • 1H/13C NMR : Resolves diol proton coupling (δ 3.8–4.2 ppm, J = 6.5 Hz) and aromatic substitution patterns.
  • HRMS-ESI : Validates molecular formula (C₉H₁₂O₃; [M-H]⁻ m/z 167.0712, observed 167.0709).
  • LC-Q-TOF : Used in BPA metabolite studies for high-resolution environmental analysis .

Advanced: How do pH and oxidative conditions influence the stability of this compound in aqueous systems?

  • pH >8 : 90% decomposition in 72 hours via quinone formation (UV-Vis, λmax 270 nm).
  • Ozonation (0.5 mg O₃/L) : Hydroxyl radical attack at the propane bridge, detected by LC-MS fragments (e.g., 4-hydroxybenzoic acid).
  • Stabilization : Use acetate buffer (pH 4.6) during HPLC analysis to minimize degradation .

Advanced: What computational chemistry approaches predict the biological activity of this compound?

  • *DFT (B3LYP/6-31G)**: Models H-bond donor capacity (O-H⋯O angles >150°) for enzyme inhibition.
  • Molecular docking against estrogen receptor alpha (PDB 1A52) reveals binding affinity (-8.2 kcal/mol), comparable to BPA, suggesting endocrine disruption potential .

Basic: What chromatographic conditions effectively separate this compound from complex biological matrices?

Use reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with isocratic elution (65:35 methanol:buffer, pH 4.6). The buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), following USP protocols for phenolic compounds .

Advanced: What mechanisms explain the microbial degradation of this compound in environmental systems?

  • Rhodococcus rhodochrous employs cytochrome P450 monooxygenases to cleave the propane diol, producing 4-hydroxyphenylglycolic acid (LC-MS/MS).
  • Degradation kinetics follow Michaelis-Menten models (k = 0.12 h⁻¹, Kₘ = 0.8 mM), similar to epoxy resin metabolism .

Advanced: How should researchers address discrepancies in reported toxicity thresholds across cell-based assays?

  • Standardize exposure : Control serum protein (5% FBS in DMEM) and pre-equilibrate media pH.
  • Comparative metabolomics (GC-TOF MS) : Identifies mitochondrial ROS generation, varying 2.5-fold between HepG2 and MCF-7 cells. Normalize data to MTT IC50 ± SEM .

Basic: What safety protocols are essential when handling this compound?

  • Protective gear : N95 respirators and nitrile gloves (0.11 mm thickness).
  • Waste disposal : Quench with 10% sodium bicarbonate before halogenated solvent disposal. Follows GHS Category 3 irritant guidelines .

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